[3-(Dimethylamino)-2,2-dimethylpropyl](2-methylpentyl)amine
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Overview
Description
3-(Dimethylamino)-2,2-dimethylpropylamine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound is characterized by its unique structure, which includes a dimethylamino group and a dimethylpropyl group attached to a methylpentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine can be achieved through various synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The use of HFIP as a solvent and reaction promoter is advantageous due to its high hydrogen bond donor ability, low nucleophilicity, high polarity, and slight Brønsted acidity .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
3-(Dimethylamino)-2,2-dimethylpropylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The dimethylamino group can interact with electrophilic centers in other molecules, facilitating reactions such as nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Dimethylamino propyl methacrylamide: Similar in structure but contains a methacrylamide group.
3-Dimethylamino-2-methyl-propenal: Contains a propenal group instead of a methylpentyl chain.
Uniqueness
3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to its specific combination of a dimethylamino group and a dimethylpropyl group attached to a methylpentyl chain. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H30N2 |
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Molecular Weight |
214.39 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-(2-methylpentyl)propane-1,3-diamine |
InChI |
InChI=1S/C13H30N2/c1-7-8-12(2)9-14-10-13(3,4)11-15(5)6/h12,14H,7-11H2,1-6H3 |
InChI Key |
RXFWMSAQFCYRFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNCC(C)(C)CN(C)C |
Origin of Product |
United States |
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